1,2-Epoxydodecane

Catalog No.
S1894550
CAS No.
2855-19-8
M.F
C12H24O
M. Wt
184.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Epoxydodecane

CAS Number

2855-19-8

Product Name

1,2-Epoxydodecane

IUPAC Name

2-decyloxirane

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3

InChI Key

MPGABYXKKCLIRW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC1CO1

Solubility

less than 1 mg/mL at 73° F (NTP, 1992)

Canonical SMILES

CCCCCCCCCCC1CO1

Organic Synthesis

1,2-Epoxydodecane can act as a starting material for various organic synthesis reactions. The epoxide ring (a three-membered oxygen-carbon bond) can be opened using different reagents to generate new functional groups. This allows researchers to create complex molecules with specific properties ().

Material Science Applications

The potential use of 1,2-Epoxydodecane in material science is being explored. Epoxides can participate in polymerization reactions, forming long chain molecules (polymers). Depending on the polymerization process, 1,2-Epoxydodecane could be a building block for new materials with unique characteristics ().

Reference Compound

Significance in Scientific Research: While research on 1,2-epoxydodecane itself is limited, its significance lies in its potential applications. Epoxides are versatile intermediates used in the synthesis of various chemicals, including polymers, plasticizers, and pharmaceuticals []. 1,2-Epoxydodecane's specific properties might make it suitable for similar applications, but more research is needed to confirm its efficacy.


Molecular Structure Analysis

1,2-Epoxydodecane has the chemical formula C₁₂H₂₄O. Its structure features a 12-carbon chain (dodecane) with an epoxide ring (a three-membered oxygen-carbon-carbon cycle) attached between the first and second carbon atoms (hence the 1,2 designation). This epoxide ring is the key functional group, responsible for the chemical reactivity of the molecule [].

Notable Aspects:

  • The long aliphatic chain makes 1,2-epoxydodecane hydrophobic (water-fearing) but lipophilic (fat-loving) [].
  • The epoxide ring creates a strained configuration, making it prone to ring-opening reactions, a crucial aspect of its potential applications [].

Chemical Reactions Analysis

Synthesis
  • Priene epoxidation: Unsaturated hydrocarbons (alkenes) react with peroxidases or other oxidizing agents to form epoxides.

The specific reaction for 1,2-epoxydodecane synthesis would require further investigation.

Decomposition

Epoxides can undergo hydrolysis (reaction with water) to form alcohols. Under acidic or basic conditions, the epoxide ring can open in different ways, leading to various products.

Other Relevant Reactions

Physical And Chemical Properties Analysis

  • Melting Point: Data not readily available in scientific literature.
  • Boiling Point: Data not readily available in scientific literature.
  • Solubility: Presumably insoluble in water due to the long aliphatic chain, but likely soluble in organic solvents like dichloromethane or toluene due to its lipophilic nature. Specific data is lacking.
  • Stability: Epoxides are generally stable under neutral conditions. However, they can undergo hydrolysis or react with other species under acidic or basic conditions.

Physical Description

1,2-epoxydodecane is a clear colorless liquid. (NTP, 1992)
Liquid

XLogP3

5.2

Boiling Point

255 to 257 °F at 15 mm Hg (NTP, 1992)

Flash Point

112 °F (NTP, 1992)

Density

0.844 (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 148 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (29.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.25 mm Hg at 77 °F (NTP, 1992)

Pictograms

Irritant

Irritant

Other CAS

2855-19-8

Wikipedia

1,2-epoxydodecane

Methods of Manufacturing

PROBABLY BY REACTION OF 1-DODECENE WITH A PEROXY ACID, EG, PERACETIC ACID

General Manufacturing Information

Mining (except oil and gas) and support activities
Oxirane, 2-decyl-: ACTIVE

Dates

Modify: 2023-08-16

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